

Structural Elucidation of Methyl 2-Hydroxydodecanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-hydroxydodecanoate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **methyl 2-hydroxydodecanoate**, a fatty acid methyl ester with significance in various biological contexts. This document details the analytical methodologies, presents key quantitative data, and outlines a plausible synthetic route.

Compound Identification

Methyl 2-hydroxydodecanoate is an organic compound with the following identifiers:

- IUPAC Name: methyl 2-hydroxydodecanoate[1][2]
- Synonyms: Methyl 2-hydroxylaurate, 2-Hydroxydodecanoic acid methyl ester[1]
- CAS Registry Number: 51067-85-7[1]
- Molecular Formula: C13H26O3[1]
- Molecular Weight: 230.34 g/mol [1]

Spectroscopic Data

The structural confirmation of **methyl 2-hydroxydodecanoate** relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance



(NMR) spectroscopy, and Infrared (IR) spectroscopy.

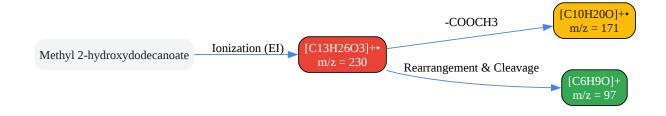
Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of **methyl 2-hydroxydodecanoate** exhibits a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
230	Low	[M] ⁺ (Molecular Ion)
171	93.74	[M - C ₃ H ₇ O] ⁺ or [M - 59] ⁺ (Loss of methoxycarbonyl group)
97	99.99	[C ₆ H ₉ O] ⁺
90	35.61	[C5H6O2] ⁺
83	70.49	[C ₆ H ₁₁] ⁺
69	38.56	[C5H9] ⁺

Data sourced from PubChem, GC-MS (EI-B)[1]

A proposed fragmentation pathway is illustrated in the diagram below. The initial ionization produces the molecular ion. Subsequent fragmentation often involves the cleavage of the bond alpha to the hydroxyl group and the loss of the methoxycarbonyl group.



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Proposed Mass Spectrometry Fragmentation Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **methyl 2-hydroxydodecanoate** are not readily available in public databases, a predicted spectrum can be inferred from the analysis of analogous structures, such as other fatty acid methyl esters.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.1-4.2	Doublet of doublets	1H	H-2 (CH-OH)
~3.7	Singlet	3H	-OCH₃
~2.5	Singlet	1H	-ОН
~1.6	Multiplet	2H	H-3 (-CH ₂ -)
~1.2-1.4	Broad multiplet	16H	H-4 to H-11 (-CH ₂ -) ₈
~0.9	Triplet	ЗН	H-12 (-CH ₃)

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show a signal for each carbon atom in a unique environment.



Chemical Shift (δ, ppm)	Assignment
~175	C-1 (C=O)
~70	C-2 (CH-OH)
~52	-OCH₃
~34	C-3
~32	C-10
~29	C-4 to C-9
~25	C-11
~22	C-12
~14	C-13

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3600-3200	Broad	O-H stretch (hydroxyl group)
~2920, ~2850	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1200, ~1100	Strong	C-O stretch (ester and alcohol)

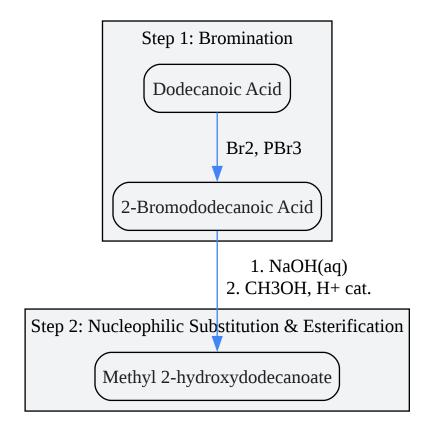
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of Methyl 2-Hydroxydodecanoate

A plausible two-step synthesis from dodecanoic acid is outlined below.





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Synthetic Pathway for Methyl 2-hydroxydodecanoate

Protocol:

- α-Bromination of Dodecanoic Acid: Dodecanoic acid is treated with bromine (Br₂) and a
 catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromododecanoic acid.
- Hydrolysis and Esterification: The resulting 2-bromododecanoic acid is then hydrolyzed with an aqueous base (e.g., NaOH) to substitute the bromine with a hydroxyl group, forming 2hydroxydodecanoic acid. Subsequent Fischer-Speier esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) yields the final product, methyl 2hydroxydodecanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:



- Accurately weigh approximately 10 mg of the sample into a vial.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
- If derivatization is required to increase volatility (though generally not necessary for this compound), follow standard protocols for silylation (e.g., using BSTFA).

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

- Spectrometer: Bruker Avance III 500 MHz or equivalent.
- Probe: 5 mm BBO probe.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.28 s
- 13C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation:



- Liquid Film: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.

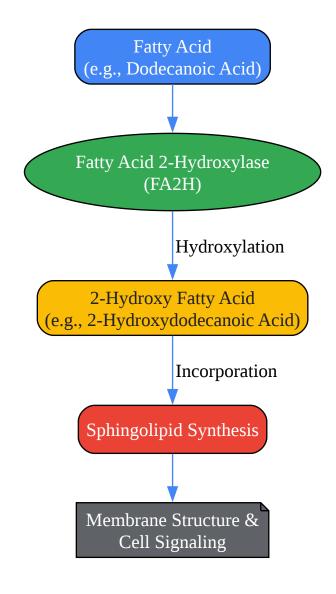
Instrumentation and Conditions:

- Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
- Mode: Attenuated Total Reflectance (ATR) or transmission.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16.

Biological Context: Role in Sphingolipid Metabolism

Methyl 2-hydroxydodecanoate is a derivative of 2-hydroxydodecanoic acid, a member of the 2-hydroxy fatty acid (2-OHFA) family. These fatty acids are integral components of sphingolipids, which are crucial for maintaining the structural integrity of cell membranes and are involved in cell signaling. The synthesis of 2-OHFAs is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of this pathway has been implicated in various diseases, including certain cancers and neurodegenerative disorders.





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Biosynthetic Pathway of 2-Hydroxy Fatty Acids

Conclusion

The structural elucidation of **methyl 2-hydroxydodecanoate** is achieved through a synergistic application of modern spectroscopic techniques. This guide provides the foundational data and methodologies for researchers working with this and similar fatty acid derivatives. The presented protocols offer a starting point for laboratory analysis, and the biological context highlights the importance of this class of molecules in cellular processes and disease.



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References

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